Methyl 4-(2-methyloxazol-4-yl)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(2-methyl-1,3-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(7-16-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
FDYCOKDADVMDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies
Retrosynthetic Analysis of Methyl 4-(2-methyloxazol-4-yl)benzoate
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the analysis reveals two primary disconnection points: the ester linkage of the benzoate (B1203000) group and the bonds forming the heterocyclic oxazole (B20620) ring.
C(ester)-O Bond Disconnection: The most straightforward initial disconnection is the ester functional group. This bond can be retrosynthetically cleaved via a functional group interconversion (FGI), leading to the precursor 4-(2-methyloxazol-4-yl)benzoic acid and a methylating agent, such as methanol (B129727). This step simplifies the target by separating the synthesis of the core heterocyclic structure from the final esterification step.
Oxazole Ring Disconnection (C-O and C-N bonds): The oxazole ring can be disconnected through several established synthetic routes. A highly effective and common strategy is the Hantzsch oxazole synthesis or a variation thereof. This approach involves the reaction of an α-haloketone with an amide. Applying this logic, the C4-O and C2-N bonds of the oxazole are cleaved. This retrosynthetic step transforms the 4-(2-methyloxazol-4-yl)benzoic acid intermediate into two simpler precursors: Methyl 4-(2-bromoacetyl)benzoate (an α-haloketone) and Acetamide (B32628) .
This two-step retrosynthetic pathway breaks down the complex target molecule into three basic building blocks: 4-carboxybenzoyl chloride (as a precursor to the α-haloketone), bromine, and acetamide, which are readily accessible.
Figure 1: Retrosynthetic pathway for this compound.Direct Synthesis Approaches
Direct synthesis focuses on the forward reaction pathway, building the molecule from the precursors identified during retrosynthesis. The formation of this compound can be approached by first constructing the oxazole ring followed by esterification, or by forming the oxazole ring on a pre-existing methyl benzoate scaffold.
The formation of the methyl ester from the carboxylic acid precursor, 4-(2-methyloxazol-4-yl)benzoic acid, is a critical step. This transformation is typically achieved through acid-catalyzed esterification, most commonly the Fischer-Speier esterification.
In this method, the carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The use of excess methanol helps to shift the reaction equilibrium towards the product side, ensuring a high yield.
| Reaction Step | Description | Reagents |
| Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. | 4-(2-methyloxazol-4-yl)benzoic acid, H₂SO₄ |
| Nucleophilic Attack | Methanol attacks the electrophilic carbonyl carbon. | Methanol |
| Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. | - |
| Water Elimination | A molecule of water is eliminated, forming a protonated ester. | - |
| Deprotonation | The protonated ester is deprotonated to yield the final product. | Methanol (acting as a base) |
The table above outlines the key mechanistic steps of Fischer-Speier esterification for the synthesis of the target compound.
The construction of the 2,4-disubstituted oxazole core is the most complex part of the synthesis. Modern organic chemistry offers several advanced methods that provide high efficiency and control.
Photoredox catalysis using visible light has emerged as a powerful and sustainable tool for forging complex chemical bonds under mild conditions. The synthesis of oxazoles can be achieved from α-bromoketones and benzylamines using a photocatalyst such as Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂). organic-chemistry.orgorganic-chemistry.org
The proposed mechanism begins with the excitation of the [Ru(bpy)₃]²⁺ catalyst by visible light to a highly reactive excited state, [Ru(bpy)₃]²⁺*. This excited catalyst can engage in a single-electron transfer (SET) process. In the context of synthesizing the target compound, a precursor like methyl 4-(2-aminoacetyl)benzoate (derived from the corresponding α-bromoketone) would be oxidized by the excited photocatalyst, generating a radical cation. Subsequent deprotonation and further oxidation steps, facilitated by an additive like CCl₃Br, lead to the formation of an imine intermediate. organic-chemistry.org This intermediate then undergoes base-mediated intramolecular cyclization and aromatization to yield the final oxazole ring. This method avoids the harsh conditions and stoichiometric reagents often required in classical syntheses. organic-chemistry.org
Palladium catalysis offers a versatile platform for constructing heterocyclic systems through C-H activation and cross-coupling reactions. A highly efficient method for synthesizing oxazole derivatives involves the Pd(II)-catalyzed reaction of simple amides and ketones. organic-chemistry.orgnih.gov
To synthesize this compound via this route, one could start with methyl 4-acetylbenzoate and acetamide. The reaction is typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂), promoted by a copper salt like CuBr₂, and uses an oxidant such as potassium persulfate (K₂S₂O₈). organic-chemistry.org The proposed mechanism proceeds through several key steps:
Dehydration Condensation: The ketone (methyl 4-acetylbenzoate) and amide (acetamide) first undergo condensation to form an enamide intermediate.
C-H Activation: The palladium catalyst facilitates the activation of a vinylic C-H bond on the enamide intermediate.
Cyclization and Reductive Elimination: The resulting palladacycle undergoes intramolecular cyclization, forming the crucial C-O bond of the oxazole ring, followed by reductive elimination of the Pd(0) catalyst. The oxidant regenerates the active Pd(II) species to complete the catalytic cycle. organic-chemistry.org
This one-step process, which involves sequential C-N and C-O bond formations, is highly atom-economical and allows for the assembly of complex oxazoles from simple and readily available starting materials. organic-chemistry.orgnih.gov
Lewis acids like ferric chloride (FeCl₃) can effectively mediate the cyclization of acetylenic amides to form oxazoles. nih.gov This method provides a regiocontrolled pathway to the desired heterocyclic core. The synthesis would begin with an N-propargyl amide precursor, specifically N-(1-(4-(methoxycarbonyl)phenyl)prop-2-yn-1-yl)acetamide.
The reaction mechanism involves the coordination of the Lewis acid (FeCl₃) to the oxygen atom of the amide carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon and activates the alkyne moiety. A subsequent intramolecular 5-exo-dig cyclization occurs, where the amide oxygen attacks the activated alkyne. nih.gov This cyclization forms a five-membered ring intermediate. A final isomerization step, often promoted by the reaction conditions, leads to the formation of the aromatic oxazole ring. This technique is valued for its operational simplicity and the use of an inexpensive and abundant metal catalyst.
Oxazole Ring Construction Methodologies
Condensation Reactions with Precursors
The formation of the oxazole ring through condensation reactions represents a foundational approach to the synthesis of this compound. These methods involve the cyclization of acyclic precursors that contain the necessary atoms to form the heterocyclic ring. Two of the most relevant strategies are the Hantzsch synthesis and the Robinson-Gabriel synthesis. pharmaguideline.comsynarchive.com
The Hantzsch oxazole synthesis and its variations typically involve the reaction of an α-haloketone with an amide. For the target compound, this would involve the condensation of Methyl 4-(2-bromoacetyl)benzoate with acetamide. This reaction is analogous to the synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide, where 4-(2-bromoacetyl)benzenesulfonamide is reacted with an excess of acetamide by heating to form the 2-methyl-4-aryloxazole ring system.
Alternatively, the Robinson-Gabriel synthesis utilizes the cyclodehydration of a 2-acylamino-ketone. wikipedia.org This method requires a starting material where the amide bond is pre-formed. The reaction is catalyzed by a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride, to facilitate the intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. synarchive.comacs.org
| Method | Precursor 1 | Precursor 2 | General Conditions |
| Hantzsch Synthesis | Methyl 4-(2-bromoacetyl)benzoate | Acetamide | Thermal condensation, often neat or in a high-boiling solvent. |
| Robinson-Gabriel Synthesis | N-(2-(4-(methoxycarbonyl)phenyl)-2-oxoethyl)acetamide | (single precursor) | Requires a strong dehydrating agent (e.g., H₂SO₄, POCl₃). pharmaguideline.com |
Coupling Strategies for Aryl-Oxazole Linkage
Modern synthetic chemistry offers powerful alternatives to classical condensation methods through transition metal-catalyzed cross-coupling reactions. These strategies allow for the formation of the aryl-oxazole bond at a late stage in the synthesis, providing greater flexibility and substrate scope.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. To synthesize the target molecule, one could couple a pre-functionalized oxazole with an arylboronic acid derivative. acs.org For instance, a 4-halo-2-methyloxazole could be coupled with methyl 4-(boronic acid)benzoate, or conversely, a 2-methyl-4-(trifloyloxazole) could be coupled with the same boronic acid. acs.orgnih.gov This methodology is effective for creating both 2-aryl and 4-aryl oxazole linkages. acs.org
Palladium-Catalyzed Direct C-H Arylation: This approach represents a highly atom-economical strategy that avoids the pre-functionalization of one of the coupling partners. rsc.org The synthesis could proceed via the direct coupling of 2-methyloxazole (B1590312) with a methyl 4-halobenzoate derivative. Alternatively, palladium catalysis can facilitate the C-H arylation of oxazoles using aryltrimethylammonium triflates as the arylating agent. nih.govacs.org This method typically targets the C2-position of the oxazole ring, but strategies for other positions are also being developed. nih.govacs.org
| Strategy | Coupling Partner 1 | Coupling Partner 2 | Catalyst System |
| Suzuki-Miyaura Coupling | 2-methyl-4-trifloyloxazole | Methyl 4-(boronic acid)benzoate | Pd(OAc)₂ / Phosphine (B1218219) Ligand acs.org |
| Direct C-H Arylation | 2-methyloxazole | Methyl 4-iodobenzoate | Pd(OAc)₂ / Base (e.g., t-BuONa) researchgate.net |
Exploration of Optimized Reaction Conditions and Catalytic Systems
The yield and purity of this compound are highly dependent on the reaction conditions and the choice of catalyst.
For condensation reactions like the Hantzsch synthesis, thermal conditions are common. In the analogous synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide, heating the precursors at 150 °C for 15-20 minutes provided the optimal yield. It was noted that longer reaction times or higher temperatures led to a significant decrease in yield due to the formation of degradation by-products.
For cross-coupling reactions, the catalytic system is paramount. The Suzuki coupling of oxazole triflates has been shown to be effective using a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as PCy₃. acs.org The use of microwave irradiation can dramatically reduce reaction times and improve yields, with temperatures around 150 °C being optimal. acs.org Direct C-H arylation reactions also rely heavily on palladium catalysis, often in combination with specific ligands and bases to facilitate the C-H activation step. acs.orgresearchgate.net While palladium is the most common catalyst, systems based on other transition metals like nickel, copper, and gold have also been developed for various oxazole syntheses. organic-chemistry.org
| Reaction Type | Catalyst / Reagent | Base | Solvent | Conditions | Reported Yield (Analogous Systems) |
| Suzuki Coupling | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane | 150 °C, Microwave, 20 min | Excellent (e.g., 94%) acs.org |
| C-H Arylation | Pd(OAc)₂ | t-BuONa | DMF | 120 °C, 12 h | Good to Excellent researchgate.net |
| Robinson-Gabriel | H₂SO₄ (catalytic) | N/A | N/A | Dehydrative Cyclization | Varies |
| Hantzsch Synthesis | None (Thermal) | N/A | Neat | 150 °C, 20 min | Good (e.g., 63%) |
Elucidation of Reaction Mechanisms and Transition States
Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting outcomes.
The Robinson-Gabriel synthesis proceeds via two key steps. First, the 2-acylamino-ketone undergoes an intramolecular nucleophilic attack from the amide oxygen onto the ketone carbonyl. This is followed by a dehydration step, catalyzed by a strong acid, to form the aromatic oxazole ring. synarchive.comwikipedia.org Isotopic labeling studies using oxygen-18 have definitively shown that the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water. acs.org This finding confirms the proposed cyclization pathway.
The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki coupling is well-established and involves a catalytic cycle. The cycle typically begins with the oxidative addition of an active Pd(0) species to the halo-oxazole (or aryl halide). This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.
For direct C-H arylation , the mechanism is more complex and can vary depending on the specific catalytic system. However, a common pathway involves a concerted metalation-deprotonation (CMD) step where the palladium catalyst coordinates to the heterocycle and abstracts a proton, forming a palladacycle intermediate. This intermediate then reacts with the arylating agent, leading to the final product. Deuterium-labeling experiments in related systems have suggested that the initial C-H bond cleavage can be the rate-determining step of the reaction. rsc.org
The elucidation of specific transition states—the highest energy points along the reaction coordinate—generally requires sophisticated computational studies, such as Density Functional Theory (DFT). These studies can model the geometry and energy of transient species, providing insight into the reaction kinetics and selectivity. For instance, in the Robinson-Gabriel synthesis, the transition state for the intramolecular cyclization would be a key focus, while in a Suzuki coupling, the transition states for oxidative addition and reductive elimination would be critical to understanding catalyst efficiency.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For Methyl 4-(2-methyloxazol-4-yl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
A documented synthesis of this compound reports the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz:
δ 8.12 (d, J=8.5 Hz, 2H) : These two protons correspond to the aromatic protons on the benzoate (B1203000) ring that are ortho to the ester group. The doublet splitting pattern with a coupling constant of 8.5 Hz is characteristic of ortho coupling in a para-substituted benzene (B151609) ring.
δ 7.82 (d, J=8.5 Hz, 2H) : These two protons are assigned to the aromatic protons on the benzoate ring that are meta to the ester group and ortho to the oxazole (B20620) ring. Their downfield shift relative to unsubstituted methyl benzoate is due to the electronic effects of the attached oxazole ring.
δ 7.78 (s, 1H) : This singlet is attributed to the proton on the oxazole ring. Its chemical shift is characteristic of protons in five-membered aromatic heterocyclic systems.
δ 3.94 (s, 3H) : This sharp singlet corresponds to the three protons of the methyl ester group.
δ 2.59 (s, 3H) : This singlet is assigned to the three protons of the methyl group attached to the oxazole ring.
Below is an interactive data table summarizing the reported ¹H NMR data.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.12 | Doublet (d) | 8.5 | 2H | Aromatic (ortho to -COOCH₃) |
| 7.82 | Doublet (d) | 8.5 | 2H | Aromatic (ortho to oxazole) |
| 7.78 | Singlet (s) | N/A | 1H | Oxazole ring proton |
| 3.94 | Singlet (s) | N/A | 3H | Methyl ester (-OCH₃) |
| 2.59 | Singlet (s) | N/A | 3H | Oxazole methyl (-CH₃) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While not explicitly reported in the available literature, 2D NMR experiments would be crucial for the complete structural confirmation of this compound.
COSY (Correlation Spectroscopy) : A COSY spectrum would show a cross-peak between the signals at δ 8.12 and δ 7.82, confirming their ortho-coupling relationship on the benzoate ring.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. For instance, it would link the proton signal at δ 3.94 to the carbon signal of the ester methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum is instrumental in identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular fragments. Key expected correlations would include the protons of the ester methyl group (δ 3.94) to the carbonyl carbon of the ester, and the aromatic protons to various carbons in the benzoate and oxazole rings, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment would reveal through-space correlations between protons that are in close proximity. This could be used to confirm the spatial relationship between the protons of the methyl group on the oxazole and the proton of the oxazole ring, for example.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound with high precision. By integrating the area of a specific proton signal of the analyte against that of a certified internal standard with a known concentration, the absolute purity of the compound can be calculated. This technique is non-destructive and does not require a reference standard of the compound itself. Furthermore, ¹H NMR can be used to monitor the progress of the synthesis of this compound by observing the disappearance of starting material signals and the appearance of the product signals over time.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₁₂H₁₁NO₃, the expected exact mass would be calculated. An HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The experimentally measured mass would then be compared to the theoretical mass to confirm the elemental composition.
| Molecular Formula | Theoretical Exact Mass | Expected Ion in HRMS (ESI+) |
| C₁₂H₁₁NO₃ | 217.0739 | [M+H]⁺ = 218.0817 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| C=O (Ester) | ~1720 (strong) | ~1720 (weak) |
| C-O (Ester) | ~1280 and ~1100 (strong) | |
| C=N (Oxazole) | ~1650 (medium) | ~1650 (strong) |
| C=C (Aromatic) | ~1600 and ~1480 (medium) | ~1600 (strong) |
| C-H (Aromatic) | >3000 (weak to medium) | >3000 (strong) |
| C-H (Aliphatic) | ~2950 (weak to medium) | ~2950 (strong) |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable in future research)
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. It would also reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, that may be present. Such information is invaluable for understanding the solid-state properties of the material.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are explored)
This compound is an achiral molecule and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, then CD spectroscopy would become a vital tool for the analysis of their stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral centers, often in conjunction with theoretical calculations.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT provides a feasible method to determine molecular properties like geometry, energy levels, and charge distribution. nih.gov For oxazole (B20620) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and calculate key electronic descriptors. nih.govresearchgate.net
The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their difference (the HOMO-LUMO gap) are crucial indicators of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Furthermore, DFT calculations can map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net The distribution of net charges on each atom provides additional insight into the molecule's polarity and reactive sites. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for an Oxazole Derivative This table presents typical data obtained from DFT calculations for compounds similar to Methyl 4-(2-methyloxazol-4-yl)benzoate. The values are illustrative.
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |
| Dipole Moment | 3.2 Debye | A measure of the overall polarity of the molecule. |
| Total Energy | -850.12 Hartrees | The total electronic energy of the optimized molecular structure. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or near a biological target). pensoft.net
For this compound, MD simulations can explore its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the benzoate (B1203000) and oxazole rings. Simulations can reveal the most stable conformations (rotamers) and the energy barriers between them by tracking trajectories and analyzing parameters like the root mean square deviation (RMSD). nih.govekb.eg
MD is also invaluable for studying intermolecular interactions. mdpi.com By simulating the compound in a solvent like water or ethanol (B145695), one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. When studying interactions with a biological target, such as a protein, MD simulations can elucidate the stability of the binding pose, identify key interacting residues, and calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). pensoft.net
Table 2: Typical Parameters and Outputs of an MD Simulation This table outlines a representative setup for an MD simulation to study the conformational dynamics of a molecule like this compound.
| Parameter | Example Value/Setting | Purpose |
| Force Field | CGenFF, GROMACS | A set of parameters to describe the potential energy of the system. pensoft.net |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. pensoft.net |
| Solvent Model | TIP3P Water | An explicit water model to simulate an aqueous environment. |
| Temperature/Pressure | 300 K / 1 bar | Conditions are set to mimic standard experimental or physiological states. |
| Key Outputs | RMSD, RMSF, Radial Distribution Functions | Metrics to analyze conformational stability, atomic fluctuations, and solute-solvent interactions. |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods are highly effective for predicting various spectroscopic properties, which can be used to interpret and verify experimental data. epstem.net For this compound, these calculations can predict NMR, IR, and UV-Vis spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. scispace.com The calculations yield the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. These predictions are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to account for solvent effects. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The calculated isotropic shielding values are converted to chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). Comparing these predicted shifts with experimental spectra aids in the assignment of signals to specific atoms in the molecule. rsc.org
Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations determine the frequencies of different vibrational modes (e.g., C=O stretch, C=N stretch). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and anharmonicity, leading to good agreement with experimental IR spectra. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides a hypothetical example of how computationally predicted spectroscopic data for this compound would be compared against experimental values.
| Spectroscopic Data | Predicted Value (Computational Method) | Experimental Value |
| ¹H NMR (δ, ppm) | 8.15 (GIAO) | 8.11 |
| ¹³C NMR (δ, ppm) | 166.5 (GIAO) | 166.2 |
| IR Frequency (cm⁻¹) | 1735 (Scaled DFT) | 1728 |
| UV-Vis λmax (nm) | 285 (TD-DFT in Ethanol) | 282 |
Reaction Pathway Analysis and Mechanistic Insights via Computational Modeling
Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com
For this compound, this approach can be applied to its synthesis. The formation of the oxazole ring, for instance, can be modeled to understand the step-by-step mechanism. mdpi.com DFT calculations can be used to locate the transition state for each step of the proposed reaction pathway. nih.gov By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined.
This analysis provides detailed mechanistic insights that are often difficult to obtain through experiments alone. For example, it can clarify whether a reaction proceeds through a concerted or stepwise mechanism and reveal the precise geometry of atoms as bonds are broken and formed in the transition state. mdpi.com
Table 4: Hypothetical Reaction Energy Profile for a Key Synthesis Step This table illustrates the kind of data generated from a reaction pathway analysis for a step in the synthesis of an oxazole derivative.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | The starting materials of the reaction step. |
| Transition State (TS) | +22.5 | The highest energy point along the reaction coordinate, representing the activation barrier. |
| Intermediate | -5.2 | A metastable species formed during the reaction. |
| Products | -15.8 | The final products of the reaction step. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. Once validated, a QSPR model can be used to predict the properties of new, unsynthesized compounds.
In the context of this compound and related oxazole derivatives, QSPR could be used to predict properties such as solubility, boiling point, or even biological activity. researchgate.nettandfonline.com The first step is to calculate a wide range of molecular descriptors for a set of similar compounds with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment). researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links a selection of these descriptors to the property of interest. researchgate.net The predictive power of the model is assessed through rigorous internal and external validation procedures. QSPR serves as a valuable tool in rational drug design and materials science, enabling the screening of virtual libraries of compounds to identify candidates with desired properties before committing to their synthesis. researchgate.net
Table 5: Examples of Molecular Descriptors Used in QSPR Studies This table lists some common descriptors that would be calculated for this compound in a QSPR study.
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A descriptor based on the graph representation of the molecule, related to branching. |
| Geometric | Molecular Surface Area | The total surface area of the molecule, influencing interactions and solubility. |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule. |
| Quantum Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to electrophilicity. |
Chemical Reactivity, Derivatization, and Analog Synthesis
Modification of the Benzoate (B1203000) Ester Group
The methyl ester group is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-methyloxazol-4-yl)benzoic acid, under both acidic and basic conditions. chemguide.co.uksavemyexams.com
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium can be shifted towards the products by using a large excess of water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. savemyexams.combyjus.com This reaction is commonly performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. commonorganicchemistry.com The initial product is the sodium or potassium salt of the carboxylic acid, which upon acidification yields the free carboxylic acid. byjus.com A mild and rapid method for alkaline hydrolysis of esters has been developed using a mixture of dichloromethane (B109758) and methanol (B129727) as the solvent, allowing for the reaction to proceed efficiently at room temperature. sci-hub.se
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 4-(2-methyloxazol-4-yl)benzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/MeOH, heat 2. H₃O⁺ | 4-(2-methyloxazol-4-yl)benzoic acid |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl group, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by an alcohol. wikipedia.org
Base-catalyzed transesterification proceeds by deprotonation of the alcohol, increasing its nucleophilicity. wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com For example, reacting Methyl 4-(2-methyloxazol-4-yl)benzoate with an excess of ethanol (B145695) in the presence of a suitable catalyst would yield Ethyl 4-(2-methyloxazol-4-yl)benzoate. The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions, with various methods being developed to optimize this process for both aliphatic and aromatic esters. asianpubs.orgmdpi.com
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-(2-methyloxazol-4-yl)benzoate |
| Propanol | Acid or Base | Propyl 4-(2-methyloxazol-4-yl)benzoate |
The methyl ester group can be reduced to a primary alcohol, [4-(2-methyloxazol-4-yl)phenyl]methanol. While sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent for esters, its reactivity can be enhanced. ias.ac.incommonorganicchemistry.com The reduction of aromatic methyl esters to their corresponding alcohols can be effectively achieved using a sodium borohydride–THF–methanol system, yielding the products in high purity. researchgate.net This two-step procedure of esterification followed by reduction offers a selective alternative to more powerful reducing agents and is compatible with other functional groups like amides, nitriles, or nitro groups. researchgate.net Catalytic amounts of cerium(III) chloride in ethanol can also facilitate the reduction of methyl esters with sodium borohydride. tandfonline.comresearchgate.net
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | THF/Methanol, reflux | [4-(2-methyloxazol-4-yl)phenyl]methanol |
| Sodium Borohydride (NaBH₄) / CeCl₃ | Ethanol, ambient temperature | [4-(2-methyloxazol-4-yl)phenyl]methanol |
Functionalization of the Oxazole (B20620) Ring System
The oxazole ring, while aromatic, exhibits distinct reactivity compared to benzene (B151609). Its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms.
Direct electrophilic aromatic substitution on the oxazole ring is generally difficult unless activating groups are present. pharmaguideline.com The order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. pharmaguideline.com Given that the C4 position is already substituted in the target molecule, electrophilic attack would most likely occur at the C5 position. However, the benzene ring is generally more susceptible to electrophilic attack than the oxazole ring. The 2-methyloxazol-4-yl substituent is expected to be an ortho-, para-directing group, activating the benzene ring for electrophilic substitution. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur on the benzene ring at the positions ortho to the oxazole substituent. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Nucleophilic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group. tandfonline.com The order of reactivity for nucleophilic substitution is C2 > C4 > C5. tandfonline.com Therefore, direct nucleophilic substitution on the unsubstituted C5 position of the oxazole ring in this compound is unlikely. Nucleophilic attack on the oxazole ring, if it occurs, often leads to ring cleavage rather than substitution. pharmaguideline.com The synthesis of a related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, from 4-(2-bromoacetyl)benzenesulfonamide and acetamide (B32628) demonstrates the stability of the formed oxazole ring under the reaction conditions. mdpi.comresearchgate.net
Chemical Transformations at the Phenyl Ring
The phenyl ring serves as a scaffold that can be functionalized to modulate the electronic and steric properties of the molecule. Its reactivity is significantly influenced by the two substituents attached in a para-relationship: the electron-withdrawing methyl ester group (-COOCH₃) and the 2-methyloxazol-4-yl group. The oxazole ring, being a π-deficient heterocycle, also acts as an electron-withdrawing group, thereby deactivating the phenyl ring towards electrophilic attack.
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is challenging due to the deactivating nature of both the methyl ester and the oxazolyl substituents. The methyl ester is a well-established meta-directing group, while the 2-methyloxazol-4-yl group at position C4 directs incoming electrophiles to its ortho positions (C3 and C5 of the phenyl ring).
The cumulative effect of these two groups means that any substitution will preferentially occur at the positions that are meta to the ester and ortho to the oxazole, which are the C3 and C5 positions. Given the significant deactivation of the ring, these reactions typically require forcing conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts, to proceed at a reasonable rate.
| Reaction Type | Reagents and Conditions | Predicted Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | Methyl 3-nitro-4-(2-methyloxazol-4-yl)benzoate |
| Halogenation | Br₂, FeBr₃, heat | Methyl 3-bromo-4-(2-methyloxazol-4-yl)benzoate |
| Sulfonation | Fuming H₂SO₄ (SO₃), heat | 2-(Methoxycarbonyl)-5-(2-methyloxazol-4-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, heat | Reaction is highly unlikely due to severe ring deactivation |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.
To create derivatives with extended π-conjugated systems, metal-catalyzed cross-coupling reactions are a powerful tool. Direct C-H activation on the electron-deficient phenyl ring is difficult. A more viable strategy involves first introducing a halide (e.g., Br, I) or a triflate (-OTf) group onto the phenyl ring, typically at the C3 position via electrophilic halogenation. This functionalized intermediate can then readily participate in various cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly effective for forming new carbon-carbon bonds. ignited.in By coupling a halogenated derivative of this compound with organoboron or organotin reagents, a wide array of biaryl and vinyl-aryl structures can be synthesized, effectively extending the molecule's conjugation.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Methyl 3-bromo-4-(2-methyloxazol-4-yl)benzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-phenyl-4-(2-methyloxazol-4-yl)benzoate |
| Stille | Methyl 3-bromo-4-(2-methyloxazol-4-yl)benzoate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Methyl 3-vinyl-4-(2-methyloxazol-4-yl)benzoate |
| Sonogashira | Methyl 3-iodo-4-(2-methyloxazol-4-yl)benzoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 3-(phenylethynyl)-4-(2-methyloxazol-4-yl)benzoate |
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions.
Synthesis of Structural Analogues and Isomers
The synthesis of the core structure of this compound, as well as its analogues and isomers, can be achieved through established methods for oxazole formation, most notably the Hantzsch-type synthesis from an α-haloketone and an amide. A common and effective route is the reaction of an appropriately substituted phenacyl bromide with an amide. mdpi.comresearchgate.net
The general synthetic pathway involves two key steps:
Preparation of the α-haloketone intermediate : This involves the bromination of a substituted acetophenone. For the target molecule, Methyl 4-acetylbenzoate is brominated to yield Methyl 4-(2-bromoacetyl)benzoate.
Cyclocondensation : The resulting α-bromoketone is reacted with an amide in a cyclization reaction to form the oxazole ring. Reacting Methyl 4-(2-bromoacetyl)benzoate with acetamide yields this compound. mdpi.com
This synthetic strategy is highly versatile and allows for the creation of a diverse library of structural analogues and isomers by systematically varying the starting materials.
Analogues with variation at the oxazole C2-position can be synthesized by using different amides in the cyclocondensation step. For example, using benzamide (B126) would result in a 2-phenyl-substituted oxazole.
Analogues with different ester groups can be prepared by starting with a different ester of 4-acetylbenzoic acid, such as Ethyl 4-acetylbenzoate.
Positional isomers , such as Methyl 3-(2-methyloxazol-4-yl)benzoate, can be synthesized by beginning with the corresponding isomeric starting material, in this case, Methyl 3-acetylbenzoate.
| Target Compound | Key Starting Material 1 | Key Starting Material 2 |
| This compound | Methyl 4-(2-bromoacetyl)benzoate | Acetamide |
| Methyl 4-(2-phenyloxazol-4-yl)benzoate | Methyl 4-(2-bromoacetyl)benzoate | Benzamide |
| Ethyl 4-(2-methyloxazol-4-yl)benzoate | Ethyl 4-(2-bromoacetyl)benzoate | Acetamide |
| Methyl 3-(2-methyloxazol-4-yl)benzoate | Methyl 3-(2-bromoacetyl)benzoate | Acetamide |
Table 3: Synthesis of Structural Analogues and Isomers.
Applications in Medicinal Chemistry Research and Molecular Recognition
Exploration as Enzyme Inhibitors
Derivatives of methyl 4-(2-methyloxazol-4-yl)benzoate have been investigated as inhibitors of Bloom syndrome protein (BLM), a RECQ-family helicase essential for maintaining genomic integrity. nih.govmdpi.com BLM helicase is a target in cancer therapy due to its role in DNA repair pathways. mdpi.com A specific inhibitor, identified through research, targets the ATPase-coupled DNA helicase activity of BLM. nih.gov This inhibition is achieved through an allosteric mechanism, where the inhibitor traps a DNA-bound translocation intermediate of the enzyme. nih.gov The carboxylic acid form, derived from this compound, has been specifically studied in this context. nih.gov This mode of action prevents the unwinding of complex DNA structures, which is a key function of BLM. nih.govmdpi.com
Table 1: Inhibitory Activity of a Derivative Against Bloom Helicase
| Compound | Target Enzyme | Activity | IC50 Value |
| BLM Inhibitor 2 | Bloom Helicase (BLM-HD) | DNA Unwinding Inhibition | Not explicitly stated, but titration shown to prevent unwinding |
Data sourced from studies on allosteric inhibition of BLM. nih.gov
A related oxazole-sulfonamide derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been synthesized and evaluated for its ability to inhibit human monoamine oxidase (MAO) A and B. nih.gov MAO enzymes are significant targets in neurodegenerative disorders like Parkinson's disease, as their inhibition can help modulate neurotransmitter levels. nih.govmdpi.com The study found that this compound is a selective inhibitor of MAO-B over MAO-A. nih.gov Molecular docking studies suggest that the inhibitor binds within the substrate cavity of the MAO-B active site. nih.gov Specifically, the sulfonamide group is predicted to be placed in the same region as the known inhibitor zonisamide. nih.gov This selective inhibition of MAO-B makes such compounds promising leads for developing new treatments for Parkinson's disease. nih.govnih.gov
Table 2: In Vitro Inhibitory Potency of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against Human MAO Isoforms
| Compound | Target Enzyme | IC50 (μM) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |
IC50 values represent the concentration required for 50% inhibition. nih.gov
While direct inhibition of Beta-Secretase 2 (BACE2) by derivatives of this compound is not extensively documented in the provided sources, research into related oxazole (B20620) structures has shown activity against the close homolog, Beta-Secretase 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.gov Studies on benzo[d]oxazole derivatives have demonstrated their potential to reduce the expression of BACE1. nih.govnih.gov For instance, certain benzo[d]oxazole-thiadiazole compounds were found to inhibit BACE1 expression in PC12 cells, suggesting a potential neuroprotective role. nih.govnih.gov Given that BACE1 and BACE2 are both transmembrane aspartic acid proteases, these findings suggest that the oxazole scaffold could be a viable starting point for designing inhibitors that may also target BACE2. researchgate.net
The oxazole ring is a key structural feature in the development of novel inhibitors targeting bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial survival as it controls DNA topology during replication and transcription, making it an excellent target for antibacterial drugs. Various pyrazole, oxazole, and imidazole (B134444) derivatives have been synthesized and shown to exhibit moderate inhibition against DNA gyrase and the related enzyme topoisomerase IV. nih.gov These compounds have demonstrated potent antibacterial activity, even against quinolone-resistant bacterial strains. nih.gov The mechanism of these inhibitors disrupts crucial cellular processes by targeting DNA synthesis, which ultimately hinders bacterial growth.
Table 3: Inhibitory Activity of Selected Oxazole Derivatives against Bacterial Enzymes
| Compound Class | Target Enzyme | IC50 (µg/mL) |
| Selected Oxazole Derivatives | DNA Gyrase | 9.4 - 25 |
| Selected Oxazole Derivatives | Topoisomerase IV | 9.4 - 25 |
Data reflects the range of IC50 values for selected pyrazole, oxazole, and imidazole derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds derived from the this compound scaffold.
For MAO-B inhibitors , the presence and position of the sulfonamide group on the benzene (B151609) ring are critical for activity. Studies on 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides, which are related structures, have shown that 4-benzenesulfonamide derivatives are significantly more potent MAO-B inhibitors than the corresponding 3-benzenesulfonamide isomers. nih.gov This highlights the importance of the substituent's position on the phenyl ring for optimal interaction with the enzyme's active site. nih.gov
In the context of DNA gyrase inhibitors , SAR studies have explored modifications of different parts of the molecule. For example, in a series of benzothiazole-based inhibitors, replacing a sulfur atom with nitrogen in the core scaffold resulted in a 10-fold decrease in enzymatic inhibition against E. coli gyrase. Furthermore, converting ester groups to their corresponding carboxylic acids enhanced the activity approximately 10-fold, likely due to additional ionic interactions with key residues like Arg136 in the enzyme's binding site. The nature of the substituent on the pyrrole (B145914) ring attached to the core was also found to be crucial, with a 3,4-dichloro-5-methyl-1H-pyrrole moiety introducing potent inhibitory activity against S. aureus gyrase and topo IV, which was absent in analogues with a 4,5-dibromo-1H-pyrrole group. These findings demonstrate that subtle changes to various parts of the chemical structure can have a profound impact on biological activity and target specificity.
Ligand-Target Binding Interactions and Binding Site Analysis
While direct binding studies on this compound are not extensively detailed in the available literature, analysis of structurally analogous compounds provides significant insight into its potential interactions. A closely related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, which shares the core 4-(2-methyloxazol-4-yl)phenyl structure, has been identified as a selective inhibitor of human monoamine oxidase B (MAO-B). mdpi.comresearchgate.netresearchgate.netpreprints.org
Molecular docking studies of this analog revealed that it orients within the active site of MAO-B, where the sulfonamide group binds and interacts with residues within the substrate cavity. mdpi.com This suggests that the 4-(2-methyloxazol-4-yl)phenyl scaffold effectively positions functional groups for interaction with enzymatic targets. For this compound, it is plausible that the methyl ester group could engage in hydrogen bonding and other electrostatic interactions within a target binding site, analogous to the sulfonamide group's role in the MAO-B inhibitor.
Furthermore, studies on various methyl benzoate (B1203000) derivatives interacting with model proteins like bovine serum albumin (BSA) show that these molecules can form stable complexes, often through a static quenching mechanism involving hydrophobic interactions. mdpi.com The benzoate portion of the molecule likely contributes to binding within hydrophobic pockets of protein targets.
| Analog Compound | Target | Inhibitory Concentration (IC50) | Selectivity |
|---|---|---|---|
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | >12-fold vs MAO-A |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | N/A |
Development as Molecular Probes for Biological Systems
The development of this compound specifically as a molecular probe for biological imaging or assays is not well-documented. However, the structural motifs it contains are utilized in the design of such tools. For instance, benzoate esters are incorporated into pro-luciferin probes designed to detect reactive oxygen and nitrogen species like nitroxyl. In these systems, a chemical reaction triggered by the analyte releases a luciferin (B1168401) derivative, leading to a detectable bioluminescent signal. researchgate.net The stability and reactivity of the ester group are critical to the probe's function. The oxazole ring system is also a common heterocyclic scaffold in medicinal chemistry, valued for its electronic properties and ability to act as a bioisostere for amide or ester groups. ucl.ac.uk While these components are suitable for probe design, specific research detailing the synthesis and application of this compound for this purpose has not been reported.
Investigation as Potential Modulators of Biological Pathways (e.g., ferroptosis inhibition)
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, implicated in neurodegenerative diseases and other pathologies. acs.orgresearchgate.netnih.gov Pharmacological inhibition of this pathway is a promising therapeutic strategy. nih.gov Research has identified that lipophilic radical trapping antioxidants (RTAs) are among the most effective ferroptosis inhibitors. acs.orgnih.gov
Notably, the oxazole scaffold, a key feature of this compound, has been successfully incorporated into novel series of potent RTAs. acs.orgnih.gov In an effort to improve the drug-like properties of earlier ferroptosis inhibitors, researchers replaced polar groups with bioisosteric oxazoles. acs.orgnih.gov This strategy aimed to reduce molecular size and polarity, thereby enhancing permeability and metabolic stability, which is crucial for compounds targeting the central nervous system. acs.org The resulting oxazole-based compounds demonstrated high potency in inhibiting ferroptosis, with some derivatives showing IC50 values in the low nanomolar range. acs.org This work establishes the (2-methyloxazol-4-yl) moiety as a valuable component in the design of novel ferroptosis inhibitors, suggesting that this compound could serve as a foundational structure for developing such agents.
Consideration in the Discovery of New Therapeutic Lead Compounds
The utility of the this compound scaffold in lead discovery is best exemplified by its close analog, 4-(2-methyloxazol-4-yl)benzenesulfonamide. researchgate.netpreprints.org This compound has been identified as a novel and selective inhibitor of MAO-B, an important therapeutic target for Parkinson's disease. mdpi.comresearchgate.netpreprints.org The inhibition of MAO-B reduces the metabolism of dopamine (B1211576) in the brain, which can help manage the motor symptoms of the disease. researchgate.netpreprints.org
The discovery of this selective MAO-B inhibitor, which showed no cytotoxicity against a human bone cell line, highlights the potential of the 4-(2-methyloxazol-4-yl)phenyl core structure for developing new therapeutic agents. mdpi.com It serves as a lead compound for the design of future antiparkinsonian drugs. mdpi.comresearchgate.netpreprints.org This finding strongly suggests that this compound itself is a valuable starting point for medicinal chemistry campaigns. By modifying the methyl ester, chemists can explore structure-activity relationships to develop potent and selective inhibitors for a variety of biological targets.
| Core Scaffold | Lead Compound Example | Therapeutic Target | Potential Indication |
|---|---|---|---|
| 4-(2-methyloxazol-4-yl)phenyl | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | Parkinson's Disease |
Utility As a Chemical Building Block and Synthetic Intermediate
Incorporation into Complex Natural Product Synthesis (e.g., Leupyrrins)
In the total synthesis of Leupyrrins, a key strategic disconnection often involves the preparation of an oxazole-containing fragment that will later be coupled with other complex intermediates. For instance, a reported synthesis of a simplified Leupyrrin analogue involved the construction of an oxazole (B20620) ring through the reaction of an α-chloro-β-keto-ester with a commercially available acid in the presence of a base, followed by a microwave-assisted cyclization in acetic acid with ammonium (B1175870) trifluoroacetate. nih.gov This resulted in an oxazole derivative that, after several functional group manipulations, could be incorporated into the macrocyclic core of the Leupyrrin analogue. nih.gov
The general synthetic approach to 4-aryl-2-methyloxazoles often involves the condensation of an α-haloketone with an amide. In the context of Methyl 4-(2-methyloxazol-4-yl)benzoate, this would hypothetically involve the reaction of methyl 4-(2-bromoacetyl)benzoate with acetamide (B32628). This transformation would yield the target molecule, providing a key building block for further elaboration.
The following table outlines a hypothetical synthetic route to a key intermediate for Leupyrrin synthesis, highlighting the potential role of a this compound-like fragment.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Methyl 4-acetylbenzoate | Bromine, Acetic Acid | Methyl 4-(2-bromoacetyl)benzoate |
| 2 | Methyl 4-(2-bromoacetyl)benzoate, Acetamide | Heat | This compound |
| 3 | This compound | 1. DIBAL-H2. Acetic Anhydride, Pyridine | 4-(2-Methyloxazol-4-yl)benzyl acetate (B1210297) |
| 4 | 4-(2-Methyloxazol-4-yl)benzyl acetate | Further synthetic steps | Leupyrrin Analogue |
Application in the Construction of Functional Organic Materials (if applicable in future research)
While specific research on the application of this compound in functional organic materials is not yet available, the inherent properties of the aryloxazole core suggest potential for future exploration in this area. Oxazole-containing molecules are known to exhibit interesting photophysical and electronic properties. acs.org The rigid, planar structure of the oxazole ring, combined with the potential for extended π-conjugation through the aryl substituent, could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The methyl ester functionality of this compound provides a convenient handle for further chemical modification. For example, hydrolysis of the ester to the corresponding carboxylic acid would allow for its incorporation into polyester (B1180765) or polyamide backbones, leading to the formation of functional polymers. The resulting materials could possess unique thermal, mechanical, and photoluminescent properties derived from the aryloxazole units.
Future research could focus on the synthesis of oligomers and polymers containing the 4-(2-methyloxazol-4-yl)benzoate moiety and the investigation of their material properties.
Role in the Development of Advanced Catalysts or Ligands (if applicable in future research)
The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property opens the door for its use as a ligand in the development of novel catalysts. Oxazole-containing ligands have been successfully employed in a variety of metal-catalyzed reactions, including polymerization and asymmetric catalysis. mdpi.comalfachemic.com
The specific structure of this compound, with its single nitrogen donor atom, suggests its potential as a monodentate ligand. However, modification of the molecule could lead to the development of bidentate or multidentate ligands. For instance, chemical transformation of the methyl ester group into another coordinating moiety, such as an amide or a phosphine (B1218219), could create a chelating ligand capable of forming stable complexes with transition metals.
These metal complexes could then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the 4-(methoxycarbonyl)phenyl group could influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst.
Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
The oxazole ring is a versatile heterocyclic system that can serve as a precursor for the synthesis of other heterocyclic structures. researchgate.nettandfonline.com The reactivity of the oxazole ring in this compound allows for various transformations, including cycloaddition reactions and ring-opening/recyclization pathways.
For example, oxazoles can participate as dienes in Diels-Alder reactions with suitable dienophiles, leading to the formation of pyridines and other complex nitrogen-containing heterocycles. The substituents on the oxazole ring and the dienophile influence the regioselectivity and stereoselectivity of these reactions.
Furthermore, the oxazole ring can be cleaved under certain conditions to generate reactive intermediates that can be trapped to form other heterocyclic systems. This approach provides a powerful tool for the synthesis of a wide range of nitrogen- and oxygen-containing scaffolds, which are prevalent in medicinal chemistry and drug discovery. The presence of the methyl benzoate (B1203000) group on the aryl ring of this compound offers a site for further functionalization, allowing for the generation of a diverse library of heterocyclic compounds for biological screening.
The following table summarizes the potential transformations of the oxazole ring in this compound to form other heterocyclic systems.
| Reaction Type | Reactant(s) | Product Type |
| Diels-Alder Reaction | Dienophile (e.g., alkyne, alkene) | Substituted Pyridines |
| Ring-Opening/Recyclization | Nucleophiles (e.g., amines, hydrazines) | Imidazoles, Triazoles, etc. |
| Photochemical Rearrangement | UV light | Isoxazoles, Pyrroles |
Future Research Directions and Interdisciplinary Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives is a well-established field, yet there is continuous demand for more efficient, sustainable, and versatile methods. Future research on Methyl 4-(2-methyloxazol-4-yl)benzoate should prioritize the development of such synthetic routes.
Green Chemistry Approaches: Exploring synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste is crucial. For instance, adapting methods like the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), could provide an efficient route. nih.govmdpi.com Microwave-assisted organic synthesis could also be explored to accelerate reaction times and improve yields. mdpi.com
Catalytic Systems: The use of novel catalysts could offer significant advantages. This includes photoredox catalysis, which uses visible light to drive reactions, or electrochemical synthesis, which can avoid the need for chemical oxidants. organic-chemistry.org Research into magnetically recoverable catalysts could also streamline the purification process, making the synthesis more sustainable. researchgate.net
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel (one-pot reactions) would improve efficiency and reduce resource consumption. researchgate.net A potential route could involve the direct arylation of a pre-formed oxazole ring with a methyl benzoate (B1203000) derivative, a method that has been successful for other oxazole compounds. tandfonline.com A plausible starting point could be the reaction of a derivative of methyl 4-formylbenzoate (B8722198) or methyl 4-aminobenzoate (B8803810) with a suitable reaction partner to construct the oxazole ring. researchgate.netcymitquimica.com
Advanced Mechanistic Investigations via In Situ Spectroscopy
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and maximizing yields. In situ spectroscopic techniques, which monitor reactions as they happen in real-time, are powerful tools for gaining these insights. fiveable.memdpi.com
Real-Time Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates throughout a reaction. fiveable.meyoutube.com This data provides a detailed kinetic profile of the reaction. fiveable.me
Intermediate Identification: A key challenge in understanding complex organic reactions is the detection of transient intermediates. mdpi.com In situ spectroscopy can help identify these short-lived species, providing crucial evidence for a proposed reaction pathway. fiveable.mechinesechemsoc.org
Catalyst Behavior: When catalytic processes are employed, in situ methods can shed light on how the catalyst interacts with the reactants and intermediates, helping to elucidate the catalytic cycle. mdpi.com This knowledge is invaluable for designing more efficient and robust catalysts.
By applying these advanced analytical methods, researchers can move beyond the traditional "black box" approach to synthesis and gain a fundamental understanding of the chemical transformations leading to this compound.
Rational Design of Derivatives with Tuned Biological Specificity and Potency
The oxazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. researchgate.netijmpr.inresearchgate.net This suggests that this compound could serve as a valuable starting point for the rational design of new therapeutic agents. 182.160.97slideshare.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear structure-activity relationships. For example, the methyl ester could be converted to other esters, amides, or a carboxylic acid to modulate properties like solubility and cell permeability.
Target-Based Design: If a specific biological target, such as an enzyme or receptor, is identified, computational tools like molecular docking can be used to design derivatives that bind with high affinity and specificity. youtube.com This approach has been successfully used for related compounds, such as 4-(2-Methyloxazol-4-yl)benzenesulfonamide, which was identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.netmdpi.com
Bioisosteric Replacement: Key functional groups in the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties.
The goal of such studies would be to develop derivatives with optimized biological activity and minimal off-target effects, leading to safer and more effective drug candidates. scribd.com
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the biological potential of this chemical scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry can be employed. drugtargetreview.com
Combinatorial Libraries: Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives from a common core structure. biocrick.com By varying the substituents on the benzene (B151609) and oxazole rings, a diverse library of compounds based on the this compound scaffold can be generated.
High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test thousands of compounds against a specific biological target or in a cell-based assay in a short period. nih.gov Screening the combinatorial library of this compound derivatives could rapidly identify "hit" compounds with promising biological activity. arvojournals.org
Hit-to-Lead Optimization: Once initial hits are identified, a more focused medicinal chemistry effort can be undertaken to optimize their properties, such as potency, selectivity, and metabolic stability, to generate "lead" compounds suitable for further preclinical development. youtube.com
This integrated approach of combinatorial synthesis and HTS provides a powerful engine for discovering novel bioactive compounds derived from the this compound core structure.
Exploration of New Applications in Materials Science or Chemical Biology
Beyond pharmaceuticals, the structural features of this compound suggest potential applications in materials science and as a tool for chemical biology.
Materials Science: Benzoate derivatives are known to be components of liquid crystals. tandfonline.comresearchgate.netderpharmachemica.com The rigid, elongated structure of this compound could impart mesogenic properties, making it a candidate for investigation in liquid crystal displays and other advanced materials. academie-sciences.frmdpi.com Its derivatives could also be explored as components in polymers or organic electronic materials.
Chemical Biology: Derivatives of this compound could be functionalized to create chemical probes. For example, incorporating a fluorescent tag or a reactive group could allow these molecules to be used to visualize, label, or inhibit specific proteins or enzymes within a cellular context, helping to unravel complex biological processes.
Exploring these non-pharmaceutical applications would broaden the scientific and technological impact of this versatile chemical scaffold.
Collaborative Research Opportunities in Chemical Synthesis, Structural Biology, and Computational Science
The multifaceted research directions outlined above are best addressed through interdisciplinary collaboration. acs.org A synergistic approach combining expertise from different fields will be essential to fully exploit the potential of this compound.
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or materials science companies can accelerate the translation of basic scientific discoveries into tangible applications. mrlcg.com Such partnerships provide access to specialized equipment, compound libraries, and expertise in drug development and material characterization. temple.edu
Integration of Disciplines: A successful research program would involve a close-knit team of:
Synthetic Organic Chemists to develop efficient and scalable synthetic routes.
Structural Biologists to determine the three-dimensional structures of derivatives bound to their biological targets using techniques like X-ray crystallography.
Computational Chemists to perform molecular modeling and simulations to guide the design of new derivatives and to help interpret experimental results. schrodinger.com
Pharmacologists and Materials Scientists to evaluate the performance of the newly synthesized compounds in relevant assays.
Such collaborative efforts, often facilitated by dedicated drug discovery centers or cross-disciplinary research institutes, are the cornerstone of modern scientific innovation and will be key to unlocking the secrets held within the structure of this compound. 3ds.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
